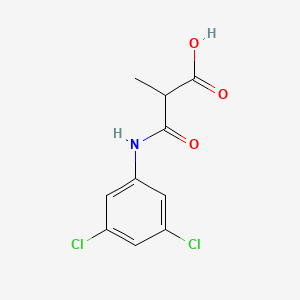![molecular formula C17H13N3O6S B2534917 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate CAS No. 896312-48-4](/img/structure/B2534917.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar 1,2,4-triazole derivatives have been synthesized and studied for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis of complex triazole and benzopyran derivatives, which are structurally similar to the compound . These studies focus on the chemical reactions and synthesis pathways that enable the creation of these compounds. For example, compounds like 1,2,4-triazole derivatives have been synthesized and evaluated for various biological activities, including their potential as antioxidants and anti-inflammatory agents (Kate et al., 2020).
Biological Activities
Triazole and benzopyran derivatives have been studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory effects. For instance, triazole-integrated Schiff bases have demonstrated significant antioxidant and anti-inflammatory activities, suggesting their potential therapeutic applications (Kate et al., 2020). Furthermore, etodolac-thioether derivatives, incorporating a triazole moiety, have shown promising results in anticancer activity, specifically as potent inhibitors of methionine aminopeptidase type II, which is significant in cancer treatment (Çoruh et al., 2018).
Molecular Modeling and Drug Design
The structural features of triazole and benzopyran derivatives make them interesting candidates for drug design and molecular modeling studies. These compounds can interact with various biological targets, providing insights into their mechanism of action at the molecular level. For example, the design and synthesis of asymmetric bis(s-triazole Schiff-base)s with functionalized side chains have been explored for their antitumor activity, highlighting the role of molecular structure in biological activity (Hu et al., 2008).
Photodynamic Therapy Applications
Compounds with benzopyran and triazole moieties have been investigated for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. For instance, new coumarin fused oxazoles have been studied as photosensitive units for carboxylic acid groups, with potential applications in developing prodrugs for PDT (Soares et al., 2017).
Mecanismo De Acción
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . Benzodioxoles, on the other hand, are commonly found in bioactive compounds and are known for their antimicrobial and antifungal properties .
Mode of Action
The mode of action of triazoles generally involves interaction with enzymes and receptors in the biological system . Benzodioxoles, being part of many bioactive compounds, might interact with various biological targets .
Biochemical Pathways
Triazoles and benzodioxoles are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of triazoles and benzodioxoles, it can be inferred that this compound might have antimicrobial, antifungal, and possibly other biological activities .
Propiedades
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-20-8-18-19-17(20)27-7-11-5-12(21)15(6-23-11)26-16(22)10-2-3-13-14(4-10)25-9-24-13/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJPHGNBGNPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2534836.png)
![1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B2534838.png)
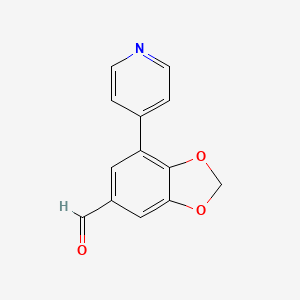
![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)
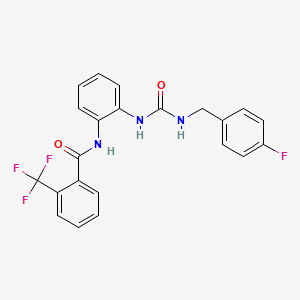

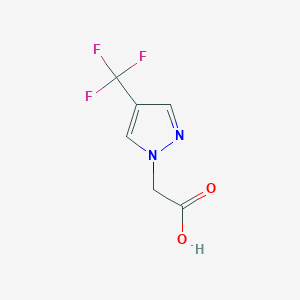
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)
![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)
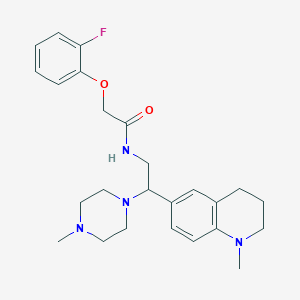
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)
